

Application Notes and Protocols: Spectrophotometric Quantification of Chromium(VI) Using Tetraphenylarsonium Chloride

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Compound of Interest

Compound Name:	<i>Tetraphenylarsonium Chloride Hydrochloride Hydrate</i>
CAS No.:	123334-18-9
Cat. No.:	B050485

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Abstract

This document provides a comprehensive guide for the spectrophotometric determination of hexavalent chromium (Cr(VI)) using tetraphenylarsonium chloride as an ion-pairing agent. This method offers a selective and sensitive approach for quantifying Cr(VI) in various matrices, particularly in industrial wastewater.[1] The protocol herein details the underlying chemical principles, optimized experimental procedures, data analysis, and troubleshooting, ensuring robust and reliable results for researchers and professionals in environmental monitoring and chemical analysis.

Introduction: The Principle of the Method

Hexavalent chromium is a significant environmental pollutant and a known human carcinogen, necessitating accurate and sensitive detection methods.[2][3] While several techniques exist

for Cr(VI) determination, the use of 1,5-diphenylcarbazide is a common colorimetric method.[3][4][5] However, the tetraphenylarsonium chloride method presents a valuable alternative, particularly for specific sample matrices.

This method is predicated on the formation of an ion-association complex between the chlorochromate anion (CrO_3Cl^-) and the tetraphenylarsonium cation ($(\text{C}_6\text{H}_5)_4\text{As}^+$).[1] In a highly acidic medium ($\text{pH} \leq 0$), typically achieved with hydrochloric acid, Cr(VI) species are converted to the chlorochromate anion.[1] The subsequent addition of tetraphenylarsonium chloride results in the formation of a stable, extractable ion-pair, $[(\text{C}_6\text{H}_5)_4\text{As}^+(\text{CrO}_3\text{Cl})^-]$. [1] This complex is then extracted into an organic solvent, such as chloroform, and the absorbance of the organic phase is measured spectrophotometrically at approximately 355 nm to quantify the Cr(VI) concentration.[1]

Causality of Experimental Choices:

- **Acidic Medium (HCl):** The use of hydrochloric acid is crucial for two reasons. Firstly, it provides the necessary acidic environment to form the HCrO_4^- species from chromate (CrO_4^{2-}) or dichromate ($\text{Cr}_2\text{O}_7^{2-}$).[1][6][7][8] Secondly, the chloride ions from HCl are essential for the formation of the chlorochromate anion (CrO_3Cl^-), which is the species that complexes with the tetraphenylarsonium cation.[1]
- **Tetraphenylarsonium Chloride (TPAC):** The large, bulky tetraphenylarsonium cation forms a stable, charge-neutral ion pair with the chlorochromate anion. This enhances the extractability of the chromium complex from the aqueous phase into a non-polar organic solvent.
- **Solvent Extraction:** Chloroform is an effective solvent for extracting the ion-pair complex due to its ability to solvate the large, organic-like complex, leading to a clean separation from the aqueous sample matrix and potential interfering ions.

Instrumentation and Reagents

Instrumentation

- **UV-Visible Spectrophotometer:** A single or double-beam spectrophotometer capable of measurements in the UV region (specifically at 355 nm) is required.

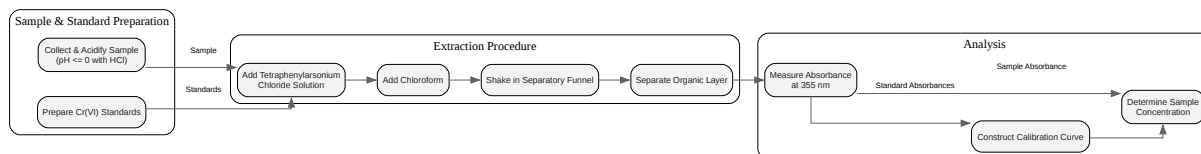
- pH Meter: For accurate pH adjustments of solutions.
- Analytical Balance: For precise weighing of standards and reagents.
- Separatory Funnels: For performing the liquid-liquid extraction.
- Volumetric Glassware: Calibrated flasks and pipettes for accurate preparation of standards and sample solutions.

Reagents and Solutions

- Tetraphenylarsonium Chloride Solution (0.01 M): Dissolve an accurately weighed amount of tetraphenylarsonium chloride ($(C_6H_5)_4AsCl$) in deionized water. Safety Note: Tetraphenylarsonium chloride is toxic and should be handled with appropriate personal protective equipment (PPE).
- Potassium Dichromate ($K_2Cr_2O_7$) Stock Standard Solution (1000 mg/L Cr(VI)): Dissolve a precise amount of dried, analytical grade potassium dichromate in deionized water.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range.
- Hydrochloric Acid (HCl): Concentrated, analytical grade.
- Chloroform ($CHCl_3$): HPLC or analytical grade. Safety Note: Chloroform is a suspected carcinogen and should be used in a well-ventilated fume hood.
- Sodium Hydroxide (NaOH): For pH adjustments and for stripping the complex if recovery is needed.^[9]
- (Optional) Hydrogen Peroxide (H_2O_2): For the oxidation of Cr(III) to Cr(VI) if total chromium analysis is desired.^{[1][10]}

Experimental Workflow and Protocols

The overall workflow for the spectrophotometric quantification of Cr(VI) using tetraphenylarsonium chloride is depicted in the following diagram:



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Caption: Experimental workflow for Cr(VI) analysis.

Preparation of Calibration Standards

- From the 1000 mg/L Cr(VI) stock solution, prepare a series of working standards (e.g., 0.5, 1, 2, 5, and 10 mg/L) by serial dilution in volumetric flasks using deionized water.
- Transfer a known volume (e.g., 10 mL) of each working standard into a separate separatory funnel.
- Proceed with the acidification and extraction procedure as outlined in section 3.3.

Sample Preparation

- Collect the aqueous sample to be analyzed.
- For total chromium determination, the oxidation of Cr(III) to Cr(VI) is necessary. This can be achieved by adding hydrogen peroxide in an alkaline solution.[1][10]
- Filter the sample if it contains suspended solids.
- Transfer a known volume of the sample into a separatory funnel.

Extraction Protocol

- **Acidification:** To the separatory funnel containing the standard or sample, add a sufficient volume of concentrated hydrochloric acid to adjust the pH to ≤ 0 .^[1] Rationale: This ensures the formation of the chlorochromate anion (CrO_3Cl^-).
- **Complex Formation:** Add an excess of the 0.01 M tetraphenylarsonium chloride solution to the separatory funnel and swirl to mix. Rationale: This drives the ion-pair formation to completion.
- **Extraction:** Add a precise volume of chloroform (e.g., 10 mL) to the separatory funnel.
- **Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.** Rationale: Vigorous shaking ensures efficient transfer of the ion-pair complex into the organic phase.
- **Allow the layers to separate completely.** The chloroform layer, containing the chromium complex, will be the bottom layer.
- **Drain the lower organic layer into a clean, dry vial or cuvette.**

Spectrophotometric Measurement

- Set the spectrophotometer to a wavelength of 355 nm.^[1]
- Use chloroform as the blank to zero the instrument.
- Measure the absorbance of the extracted standards and samples.
- It is recommended to perform measurements in triplicate for each standard and sample to ensure precision.

Data Analysis and Interpretation

- **Calibration Curve:** Plot a graph of absorbance versus the concentration of the Cr(VI) standards. The resulting plot should be linear and pass through the origin.
- **Linear Regression:** Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$), where 'y' is the absorbance, 'x' is the concentration, 'm' is

the slope, and 'c' is the y-intercept. The correlation coefficient (R^2) should be close to 1 (ideally > 0.995) for a good fit.

- **Sample Concentration:** Use the equation of the line to calculate the concentration of Cr(VI) in the unknown samples based on their measured absorbance. Remember to account for any dilution factors used during sample preparation.

Method Validation and Quality Control

Linearity and Range

The method should demonstrate linearity over a specific concentration range. Based on literature, the Beer-Lambert law is generally respected for Cr(VI) concentrations up to 100 mg/L at acidic pH.[\[11\]](#)

Sensitivity

The sensitivity of the method is determined by the molar absorptivity of the complex and the slope of the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined.

Interferences

Potential interferences in this method include other anions that can form extractable ion pairs with tetraphenylarsonium chloride. High concentrations of certain ions may interfere with the analysis.[\[12\]](#)

Potential Interfering Ion	Effect	Mitigation Strategy
Perchlorate (ClO_4^-)	Forms a precipitate with tetraphenylarsonium.[13]	Masking agents or separation techniques may be required.
Permanganate (MnO_4^-)	Can be co-extracted.	Sample pre-treatment to reduce permanganate.
High concentrations of Sulfate (SO_4^{2-}), Carbonate (CO_3^{2-}), Chloride (Cl^-), Nitrite (NO_2^-), and Nitrate (NO_3^-)	May compete with chlorochromate for the ion-pairing agent.[12]	Use of a sufficient excess of tetraphenylarsonium chloride.
Iron (Fe^{3+})	Can interfere with some spectrophotometric methods for chromium.[3]	The extraction step in this method provides selectivity against many metal cations.

It is crucial to perform spike and recovery experiments on the specific sample matrix to assess and correct for any matrix effects. The standard addition method can also be employed to overcome matrix interferences.[14]

Troubleshooting

Problem	Possible Cause	Solution
Low or no absorbance	Incomplete complex formation or extraction.	Ensure pH is ≤ 0 . Check the concentration and volume of the tetraphenylarsonium chloride solution. Ensure vigorous shaking during extraction.
Non-linear calibration curve	Standards improperly prepared. Instrument malfunction.	Prepare fresh standards. Check spectrophotometer performance.
Poor reproducibility	Inconsistent extraction efficiency. Temperature fluctuations.	Standardize shaking time and intensity. Perform extractions at a constant temperature.
Emulsion formation during extraction	High concentration of organic matter or surfactants in the sample.	Centrifuge the sample to break the emulsion.

Conclusion

The spectrophotometric determination of hexavalent chromium using tetraphenylarsonium chloride is a robust and reliable method suitable for a variety of applications, especially for the analysis of industrial effluents. By carefully controlling the experimental parameters, particularly the pH and reagent concentrations, accurate and precise quantification of Cr(VI) can be achieved. Adherence to the detailed protocols and quality control measures outlined in this application note will ensure the generation of high-quality, defensible data.

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